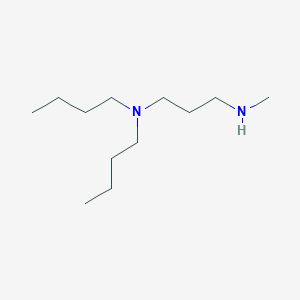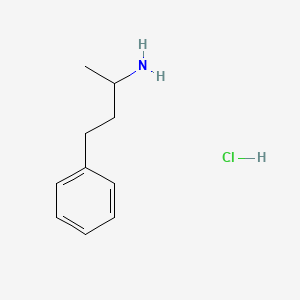
1,3-Propanediamine, N,N-dibutyl-N'-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is an organic compound with the molecular formula C11H26N2. It is also known by other names such as N,N-Dibutyl-1,3-propanediamine and 3-(Dibutylamino)propylamine . This compound is characterized by its two butyl groups and one methyl group attached to the nitrogen atoms in the 1,3-propanediamine structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- can be synthesized through the reaction of N-(3-bromopropyl)phthalimide with dibutylamine at 140-150°C for 10 hours. This reaction produces N-(3-dibutylaminopropyl)phthalimide, which is then treated with hydrochloric acid to yield 3-(dibutylamino)propylamine hydrochloride. The final product is obtained by neutralizing the hydrochloride salt with a base .
Industrial Production Methods
The industrial production of this compound involves a continuous process using a fixed-bed reactor. The starting materials, dimethylamine and acrylonitrile, are reacted in a molar ratio of 10:1 to 1:1 at a temperature range of 10-120°C. The intermediate product, dimethylaminopropionitrile, is then hydrogenated in the presence of a Raney-Ni catalyst and an alcohol solution containing 0.1-10% base. This process yields N,N-dimethyl-1,3-propanediamine with a high conversion rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N,N-dibutyl-N’-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, alkoxides, and thiolates are commonly used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
1,3-Propanediamine, N,N-dibutyl-N’-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: The compound is used in the production of dyes, ion exchange resins, epoxy resin hardeners, gasoline additives, plastic antistatic agents, lubricating oil detergents, antioxidants, emulsifiers, fabric softeners, and anti-stripping agents for asphalt
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dibutyl-N’-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but with two methyl groups instead of butyl groups.
N,N-Dibutyl-1,3-propanediamine: Similar structure but without the methyl group.
3-(Dimethylamino)-1-propylamine: Similar structure but with dimethyl groups instead of dibutyl groups
Uniqueness
1,3-Propanediamine, N,N-dibutyl-N’-methyl- is unique due to its specific combination of butyl and methyl groups attached to the nitrogen atoms. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields .
Properties
CAS No. |
189625-05-6 |
|---|---|
Molecular Formula |
C12H28N2 |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
N',N'-dibutyl-N-methylpropane-1,3-diamine |
InChI |
InChI=1S/C12H28N2/c1-4-6-10-14(11-7-5-2)12-8-9-13-3/h13H,4-12H2,1-3H3 |
InChI Key |
JGDRVSWEZYEQOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)
![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)


![5-cyclohexyl-4-{[(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11964012.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)
![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-isobutyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964031.png)


![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)
